![molecular formula C23H23N5O3 B12123195 2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123195.png)
2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(3-méthoxyphényl)-N-[(oxolan-2-yl)méthyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé est caractérisé par sa structure unique, qui comprend un noyau pyrroloquinoxalinique, un groupe méthoxyphényle et un substituant oxolan-2-ylméthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-amino-1-(3-méthoxyphényl)-N-[(oxolan-2-yl)méthyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide implique généralement plusieurs étapes, y compris la formation du noyau pyrroloquinoxalinique, l'introduction du groupe méthoxyphényle et la fixation du substituant oxolan-2-ylméthyle. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, peuvent varier en fonction du rendement et de la pureté souhaités du produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse à grande échelle, telles que la chimie en flux continu ou le traitement par lots. Ces méthodes sont conçues pour optimiser l'efficacité et la possibilité de mise à l'échelle du processus de synthèse tout en maintenant des normes élevées de sécurité et de conformité environnementale.
Analyse Des Réactions Chimiques
Types de réactions
2-amino-1-(3-méthoxyphényl)-N-[(oxolan-2-yl)méthyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont optimisées pour obtenir les résultats de réaction souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués.
Applications De Recherche Scientifique
2-amino-1-(3-méthoxyphényl)-N-[(oxolan-2-yl)méthyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide a plusieurs applications en recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, y compris le développement de médicaments et le traitement des maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 2-amino-1-(3-méthoxyphényl)-N-[(oxolan-2-yl)méthyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certaines enzymes ou à certains récepteurs, en modulant leur activité et en conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of 2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires incluent :
- 2-amino-1-(3-méthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-1-(3-méthoxyphényl)-N-méthyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Unicité
2-amino-1-(3-méthoxyphényl)-N-[(oxolan-2-yl)méthyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide est unique en raison de la présence du substituant oxolan-2-ylméthyle, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires. Cette unicité peut être exploitée dans diverses applications scientifiques et industrielles pour obtenir des résultats spécifiques souhaités.
Propriétés
Formule moléculaire |
C23H23N5O3 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-amino-1-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-30-15-7-4-6-14(12-15)28-21(24)19(23(29)25-13-16-8-5-11-31-16)20-22(28)27-18-10-3-2-9-17(18)26-20/h2-4,6-7,9-10,12,16H,5,8,11,13,24H2,1H3,(H,25,29) |
Clé InChI |
YAHLLMSDKSOGIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12123114.png)
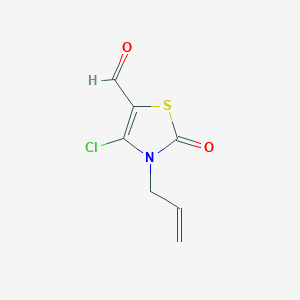
![1-(4-iodobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12123120.png)
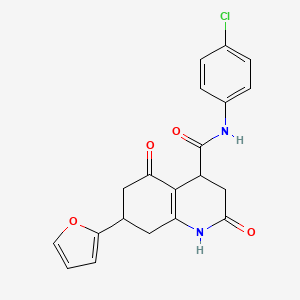
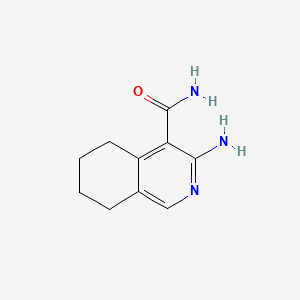

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine](/img/structure/B12123137.png)
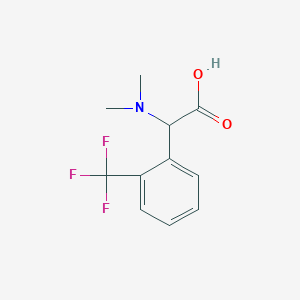
![[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12123146.png)
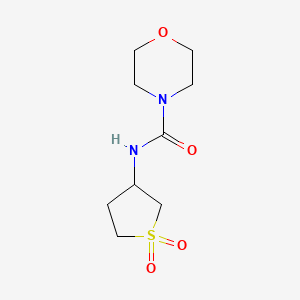
![Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-](/img/structure/B12123167.png)
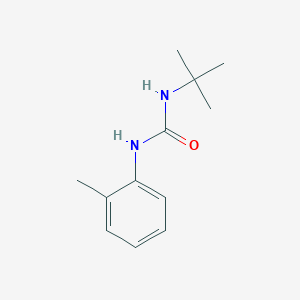
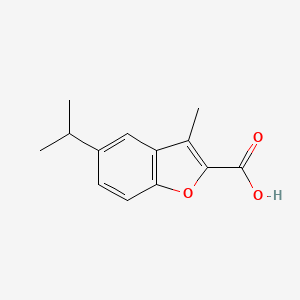
![6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123194.png)
